N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a tetrahydrobenzothienopyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring.
Synthesis: The compound is likely synthesized via a two-step process:
Core Formation: Cyclization of 2-amino-6-methyl-4,5,6,7-tetrahydro-benzothiophene-3-carbonitrile with formamide or similar agents to generate the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine scaffold .
Substituent Introduction: Reaction of the core with 2-(3,4-dimethoxyphenyl)ethylamine under reflux in acetonitrile or ethanol, following protocols analogous to those described for structurally related compounds .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-13-4-7-18-15(10-13)19-20(23-12-24-21(19)27-18)22-9-8-14-5-6-16(25-2)17(11-14)26-3/h5-6,11-13H,4,7-10H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHJHBXZKKMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Anticancer Activity
- 4-(2-Chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine: Exhibited 90% growth inhibition against HOP-92 lung cancer cells at 10 μM.
- 2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: Demonstrated IC₅₀ values of 1.2–2.5 μM against lung (A549) and breast (MCF-7) cancer cell lines. The thiadiazole moiety may contribute to kinase inhibition .
Antimicrobial Activity
- N-(Pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g): Broad-spectrum antimicrobial activity, with MIC values <10 μg/mL against Gram-positive and Gram-negative bacteria. The pyridylamide group enhances water solubility .
Structural Modifications in the Core
- N,N-Dimethyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (10): Substitution with a methylthio group increased hydrophobicity (logP = 3.2) but reduced anticancer potency compared to methoxy derivatives .
Furo[2,3-d]pyrimidine Analogs
- N-(4-Methoxyphenyl)-2,6-dimethyl-N-propylfuro[2,3-d]pyrimidin-4-amine (13): Lower melting point (87.2–87.9°C) compared to benzothieno analogs, indicating reduced crystallinity. The furan ring decreased metabolic stability in hepatic microsomes .
Data Tables
Table 1: Key Physicochemical Properties
*Predicted using ChemDraw. †Estimated based on analogs .
Discussion
The target compound’s 3,4-dimethoxyphenethyl group may enhance binding to adenosine receptors due to methoxy groups’ hydrogen-bonding capacity, as seen in related compounds . However, the lack of halogen substituents (e.g., chlorine in ) could reduce anticancer potency.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction steps are involved?
The synthesis typically involves multi-step reactions starting with a thiophene or pyrimidine precursor. For example, one route begins with a tetrahydrobenzothiophene-carbonitrile derivative reacting with formamide derivatives (e.g., HCONH₂) to form the pyrimidine core, followed by alkylation or condensation with a 3,4-dimethoxyphenethylamine moiety . Critical steps include cyclization under heat and purification via column chromatography.
Q. Which analytical techniques are essential for characterizing purity and structure?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and regiochemistry.
- Melting point analysis to assess purity (e.g., sharp melting ranges indicate high purity) .
- Thin-layer chromatography (TLC) with solvents like ethyl acetate/hexane mixtures to monitor reaction progress .
- High-performance liquid chromatography (HPLC) for quantitative purity assessment.
Q. How is the solubility of this compound addressed in pharmacological studies?
Solubility challenges are mitigated by:
- Synthesizing water-soluble derivatives (e.g., hydrochloride salts via HCl gas treatment) .
- Using co-solvents like DMSO or ethanol in biological assays.
- Structural modifications, such as introducing polar groups (e.g., methoxy or amine substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during multi-step synthesis?
Q. What strategies resolve discrepancies in biological activity data across studies?
Discrepancies (e.g., variable IC₅₀ values in cancer cell lines) are addressed by:
- Standardized assays : Using consistent cell lines (e.g., HOP-92 for lung cancer) and dose ranges (e.g., 10 μM single-dose screening) .
- Metabolic stability testing : Assessing compound degradation in serum to explain reduced activity .
- Structural validation : Confirming stereochemistry and purity via X-ray crystallography or HPLC-MS .
Q. How do computational docking studies elucidate interactions with targets like EGFR?
Docking studies (e.g., AutoDock Vina) model the compound’s binding to EGFR’s kinase domain:
- Key interactions : Hydrogen bonding with Met793 and hydrophobic packing in the ATP-binding pocket .
- Validation : Correlation between docking scores (e.g., ΔG = -9.2 kcal/mol) and experimental IC₅₀ values .
Data Contradiction Analysis
Q. How are conflicting reports about anticancer efficacy reconciled?
For example, a compound may show high activity in breast cancer (MCF-7) but low activity in lung cancer (A549). This is investigated by:
- Cell-line specificity : Testing receptor expression profiles (e.g., EGFR overexpression in responsive lines) .
- Metabolite profiling : Identifying active metabolites in specific cellular environments .
- Pharmacokinetic studies : Measuring bioavailability differences across models .
Structure-Activity Relationship (SAR) Challenges
Q. What are the challenges in establishing SAR for modified analogs?
- Regioselectivity : Minor structural changes (e.g., substituting 3,4-dimethoxyphenyl with 4-chlorophenyl) drastically alter activity .
- Conformational rigidity : The tetrahydrobenzothieno-pyrimidine core restricts rotational freedom, complicating analog design .
- Electron-withdrawing groups : Adding fluorine or methylsulfonyl groups may enhance target affinity but reduce solubility .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
